Isosteviol
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Overview
Description
Mechanism of Action
Target of Action
Isosteviol primarily targets DNA polymerase and DNA topoisomerase . It also modulates the Glucagon receptor (GCGR) , which plays a significant role in glucose metabolism and homeostasis .
Mode of Action
This compound interacts with its targets, inhibiting the function of DNA polymerase and DNA topoisomerase . This interaction results in antibacterial, anticancer, and anti-tuberculosis effects . As a GCGR modulator, this compound can influence glucose metabolism, potentially offering therapeutic benefits for metabolic diseases like Type 2 Diabetes Mellitus .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to regulate metabolic profiling, macrophage polarization, and the NF-κB pathway . The affected pathways include glycerophospholipid metabolism, phenylalanine metabolism, phenylalanine, tyrosine and tryptophan biosynthesis, the pentose phosphate pathway, and phosphonate and phosphinate metabolism . These pathways are crucial in the potential pharmacological mechanism of this compound in regulating intestinal inflammation and oxidative stress .
Pharmacokinetics
The pharmacokinetics of this compound reveal a gender-related difference in systemic removal in Sprague-Dawley rats, likely due to differences in the glucuronidation capacity of this compound . Following oral dosing, the half-life of this compound was about 103% greater in female rats than in males, and the model-derived area under the concentration-time curve (AUC) in 72 h was about 756% greater in female animals than in males . This compound equivalent secreted into bile over 24 h accounted for about 94% of orally administered dose in male rats, and about 59% of oral dose in females .
Result of Action
This compound has a wide range of molecular and cellular effects. It has been shown to inhibit DNA polymerase and DNA topoisomerase, leading to antibacterial, anticancer, and anti-tuberculosis effects . It also promotes angiogenesis, increases vascular endothelial cell proliferation , and has been reported to reverse hypertrophy and related inflammatory responses in in vitro models representative of cardiac muscle cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the solubility and bioavailability of this compound can be improved using cyclodextrin metal-organic frameworks . Additionally, this compound has been shown to modulate growth physiology and antioxidant defense systems, conferring tolerance against cadmium (Cd) stress in wheat .
Biochemical Analysis
Biochemical Properties
Isosteviol interacts with various enzymes, proteins, and other biomolecules. It is a major class of naturally occurring biologically active diterpene compounds . The wide spectrum of pharmacological activity of this compound has developed an interest among medicinal chemists to synthesize, purify, and analyze more selective and potent this compound derivatives .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to reduce the oxidative damage to Brassica napus seedlings caused by salt stress by regulating the production of osmotic substances and reactive oxygen species (ROS) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, can inhibit or activate enzymes, and can cause changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Isosteviol can be synthesized through the Wagner–Meerwein rearrangement of steviol, which is obtained from the hydrolysis of stevioside . The reaction typically involves the use of strong acids such as hydrochloric acid, sulfuric acid, or hydrobromic acid . Industrial production methods have been developed to improve the yield and purity of this compound. One such method involves the use of acidic ion-exchange resins, which provide higher product specificity and efficiency . Another approach utilizes Lewis acids, with ferric ions being the optimal catalyst, achieving a yield of 83.2% .
Chemical Reactions Analysis
Isosteviol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include inorganic acids, organic acids, and acidic ionic liquids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of different derivatives with potential biological activities .
Scientific Research Applications
Isosteviol has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of novel pharmacological agents . In biology and medicine, this compound and its derivatives have shown promising anticancer, antimicrobial, antihypertensive, antihyperglycemic, and anti-inflammatory activities . Additionally, this compound has been investigated for its potential use in treating type II diabetes, reducing vasoconstriction, and improving glucose and insulin sensitivity . In the industrial sector, this compound is used as a starting material for the synthesis of various drugs and therapeutic agents .
Comparison with Similar Compounds
Isosteviol is structurally related to other diterpenoid compounds such as stevioside, rebaudioside, and gibberellin . While these compounds share some similarities in their biological activities, this compound stands out due to its unique structural features and broader spectrum of pharmacological effects . For example, this compound derivatives have shown enhanced anticancer and antimicrobial activities compared to their parent compounds . The ability to modify the this compound structure to create novel derivatives further enhances its potential as a versatile pharmacological agent .
Properties
CAS No. |
27975-19-5 |
---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1R,5R,9S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13?,14?,17-,18+,19+,20-/m0/s1 |
InChI Key |
KFVUFODCZDRVSS-XCDUIVLNSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@@]4(CCC[C@@](C4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C |
SMILES |
CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |
Canonical SMILES |
CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |
Synonyms |
(4a,8b,13b)-13-Methyl-16-oxo-17-norkauran-18-oic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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